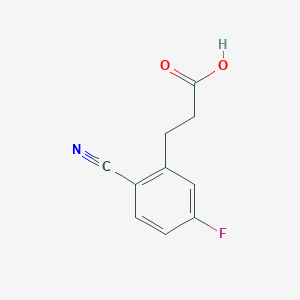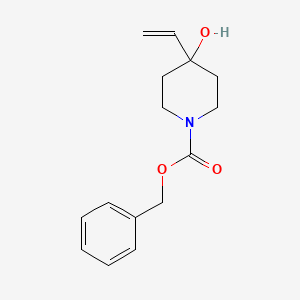
4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: The major product is Benzyl 4-oxo-4-vinylpiperidine-1-carboxylate.
Reduction: The major product is Benzyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists, which inhibit platelet aggregation.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including piperidine derivatives and oxazolidinone-quinolone hybrids with antibacterial activity.
Biological Research: It is used in the development of peptidomimetics and cyclic prodrugs for improved drug delivery and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic conversion to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. For example, P2Y12 antagonists target the P2Y12 receptor on platelets, inhibiting their activation and aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-Hydroxy-1-piperidinecarboxylate: Similar structure but lacks the vinyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
4-Hydroxypiperidine: Similar structure but lacks both the benzyl and carboxylate groups.
Uniqueness
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and vinyl groups on the piperidine ring, as well as the benzyl carboxylate moiety
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h2-7,18H,1,8-12H2 |
Clé InChI |
ITTXZJWADRUXBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)





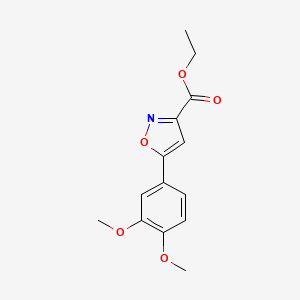
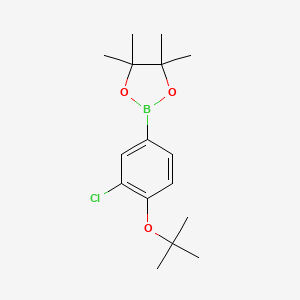
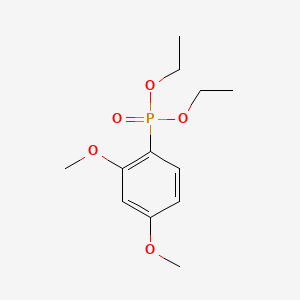
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)

